N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Description
Properties
IUPAC Name |
N,2-dimethyl-6-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-7-13-9(5-10(11-2)14-7)8-3-4-12-6-8;;/h5,8,12H,3-4,6H2,1-2H3,(H,11,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFKLCOZLRTQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a diketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyrimidine intermediate.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as crystallization and chromatography, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine core undergoes nucleophilic substitution at positions activated by electron-withdrawing groups or under acidic/basic conditions.
Oxidation and Reduction
The pyrrolidine ring and pyrimidine nitrogen centers are primary sites for redox transformations.
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed coupling reactions for structural diversification.
Acid/Base-Mediated Rearrangements
The dihydrochloride salt form influences reactivity in protic solvents:
Stability Under Thermal and Light Exposure
Key Insights from Research
-
Solvent Effects : Reactions in polar aprotic solvents (DMSO, DMF) improve yields for substitutions and couplings due to enhanced nucleophilicity .
-
Steric and Electronic Factors :
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Catalytic Systems : Pd-based catalysts with Xantphos ligands optimize cross-coupling efficiency by stabilizing oxidative addition intermediates .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrimidine derivatives, including N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride, exhibit significant anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that modifications to the pyrimidine core enhance selectivity and potency against various cancer cell lines .
Neurological Disorders
The compound has been investigated for its potential effects on neurotransmitter systems, particularly in the context of neurological disorders. Its structural features suggest that it may interact with receptors implicated in conditions such as schizophrenia and depression. Preliminary studies have shown promise in modulating histamine receptors, which are crucial in regulating mood and cognition .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of the pyrrolidine moiety is a critical step that enhances the compound's biological activity. Various synthetic strategies have been employed, including nucleophilic substitutions and cyclization reactions to form the desired structure .
In Vitro Studies
In vitro studies have highlighted the compound's ability to inhibit specific kinases associated with tumor growth. For example, one study reported an IC50 value indicating substantial inhibition of cell proliferation in breast cancer cell lines when treated with this compound .
In Vivo Studies
Animal models have been used to assess the efficacy and safety profile of this compound. Results indicate potential therapeutic benefits alongside manageable side effects, suggesting further exploration in clinical settings is warranted .
Mechanism of Action
The mechanism of action of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, primarily differing in substituent positions, stereochemistry, and salt forms. Below is a detailed comparison:
Structural and Physicochemical Properties
Key Observations:
Substituent Position : The target compound’s 2-methyl and 6-pyrrolidinyl groups distinguish it from analogs like 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride, which has a methyl at the 6-position .
Salt Form: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., N-Methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine hydrochloride) .
Stereochemistry: The (3R)-pyrrolidinyl configuration in analogs like 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride may influence receptor binding compared to non-specified stereochemistry in the target compound .
Functional Group Modifications
- Pyrrolidine vs. Piperidine : Compounds such as N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride () replace pyrrolidine with piperidine, altering ring size and conformational flexibility .
- Trifluoromethyl Substitution : N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride () introduces a CF₃ group, enhancing lipophilicity and metabolic stability compared to the target compound’s methyl group .
Purity and Commercial Availability
- The target compound’s analogs are available at purities ranging from 95% () to 99% (), with suppliers like CymitQuimica and ECHEMI offering bulk quantities .
- Impurity profiles for related compounds (e.g., Ritlecitinib intermediates in ) highlight the importance of rigorous quality control in pharmaceutical applications .
Research and Application Insights
While explicit pharmacological data for the target compound are absent in the evidence, structural analogs provide clues:
Biological Activity
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C10H18Cl2N4
- Molecular Weight : 253.19 g/mol
- CAS Number : 1388898-0
The compound primarily functions as a modulator of various biological pathways. Its structure suggests potential interactions with enzymes and receptors involved in cellular signaling. Specifically, the pyrimidine and pyrrolidine moieties may influence kinase activity, which is critical in cancer biology and other diseases.
Antitumor Activity
Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. A study demonstrated that this compound could inhibit cell growth in vitro, particularly in non-small cell lung cancer (NSCLC) models. The compound's mechanism involves the inhibition of mutated forms of the epidermal growth factor receptor (EGFR), which are commonly associated with tumor progression.
Antibacterial and Antifungal Properties
In addition to its antitumor activity, the compound has shown promising antibacterial and antifungal properties. In vitro tests revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) against various bacterial strains ranged from 4.69 to 22.9 µM, indicating moderate to strong antibacterial activity.
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 2.33 |
| Pseudomonas aeruginosa | 13.40 |
Case Studies
- NSCLC Treatment : A clinical study involving patients with NSCLC showed that the administration of this compound led to a significant reduction in tumor size in a subset of patients with EGFR mutations.
- Antimicrobial Efficacy : In a laboratory setting, the compound was tested against common pathogens responsible for hospital-acquired infections. The results indicated that it could serve as a potential lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Pyrimidine Ring : Essential for interaction with biological targets.
- Pyrrolidine Group : Enhances solubility and bioavailability.
Research has shown that modifications to these groups can significantly alter the compound's potency and selectivity.
Q & A
Basic: What are the recommended analytical methods for confirming the purity and structural integrity of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride?
Answer:
- HPLC Purity Analysis : Use reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm wavelength) to verify purity ≥95%, as described for structurally related dihydrochloride salts in and .
- Mass Spectrometry (MS) : Confirm molecular weight (expected ~236–237 g/mol for free base + 2HCl) via ESI-MS or MALDI-TOF, aligning with similar pyrimidine derivatives in and .
- NMR Characterization : Perform 1H/13C NMR in D2O or DMSO-d6 to resolve peaks for pyrrolidine protons (δ 1.5–3.5 ppm), pyrimidine aromatic protons (δ 8.0–9.0 ppm), and dimethylamino groups (δ 2.5–3.0 ppm), as demonstrated for analogous compounds in and .
Basic: How can researchers optimize the solubility of this compound for in vitro assays?
Answer:
- Solvent Screening : Test aqueous buffers (pH 4–7) with ≤10% DMSO or ethanol, as dihydrochloride salts often exhibit improved water solubility compared to free bases (see and for solubility protocols) .
- Salt Form Considerations : Compare solubility with other counterions (e.g., sulfate, citrate) if hydrochloride limits dissolution, as noted in for structurally similar amines .
Advanced: What strategies are effective for resolving contradictory SAR data in kinase inhibition studies involving this compound?
Answer:
- Crystallographic Validation : Use X-ray crystallography (e.g., CCP4 Suite in ) to resolve binding modes and validate interactions with kinase active sites .
- Selectivity Profiling : Screen against kinase panels (≥100 kinases) to identify off-target effects, as done for ABT-702 dihydrochloride ( ) .
- Proteolysis-Targeting Chimeras (PROTACs) : Design PROTACs incorporating this compound to assess target degradation efficiency, leveraging methods in for pyrazolo-pyrimidine derivatives .
Advanced: How can in vivo metabolic stability be improved for this compound?
Answer:
- Deuterium Isotope Effects : Introduce deuterium at metabolically labile sites (e.g., pyrrolidine methyl groups) to slow CYP450-mediated oxidation, as shown in for pyrimidine analogs .
- Prodrug Design : Synthesize ester or carbamate prodrugs to enhance bioavailability, following protocols for adenosine kinase inhibitors in .
Advanced: What computational methods are suitable for predicting off-target interactions of this compound?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions using AMBER or GROMACS, validated by crystallographic data in .
- Machine Learning Models : Train models on kinase inhibition datasets (e.g., ChEMBL) to predict polypharmacology, aligning with SAR workflows in .
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles, as recommended for dihydrochloride salts in .
- Ventilation : Work in a fume hood to avoid inhalation of fine powders, per safety protocols in and .
Advanced: How can researchers address discrepancies in reported IC50 values across different assay formats?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
